molecular formula C19H24N4O5S B2977726 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 959530-43-9

1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane

Cat. No. B2977726
CAS RN: 959530-43-9
M. Wt: 420.48
InChI Key: DXBLSMXGVRDWSO-UHFFFAOYSA-N
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Description

The compound “1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The molecule also contains a sulfonyl functional group (SO2), which is a sulfur atom bonded to two oxygen atoms and connected to an R group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The sulfonyl group would add polarity to the molecule, and the 2-methyl-3-nitrobenzoyl group would contribute to the overall complexity of the structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can participate in various reactions such as substitutions, additions, and reductions . The sulfonyl group can also undergo various reactions, including those involving nucleophilic substitution or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s polarity and potentially its solubility in polar solvents . The nitro group in the 2-methyl-3-nitrobenzoyl group could contribute to the compound’s reactivity .

properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-13-16(9-8-10-17(13)23(25)26)19(24)22-15(3)18(14(2)20-22)29(27,28)21-11-6-4-5-7-12-21/h8-10H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBLSMXGVRDWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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